![molecular formula C17H19ClN2O3 B7440224 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide, also known as XAV939, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the Wnt signaling pathway, which plays a critical role in the development and progression of various cancers.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide involves the inhibition of the Wnt signaling pathway. The Wnt pathway is activated by the binding of Wnt ligands to Frizzled receptors, leading to the stabilization of β-catenin and its translocation into the nucleus. In the nucleus, β-catenin interacts with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation and survival. 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide inhibits the Wnt pathway by promoting the degradation of β-catenin through the inhibition of tankyrase, an enzyme involved in the stabilization of β-catenin.
Biochemical and Physiological Effects
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has been shown to have a range of biochemical and physiological effects in cancer cells. Inhibition of the Wnt pathway by 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide leads to a decrease in cancer cell proliferation and an increase in apoptosis. 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has also been shown to inhibit cancer cell migration and invasion, suggesting that it may have a role in preventing cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide in lab experiments is its specificity for the Wnt pathway. 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has been shown to have minimal off-target effects, making it a useful tool for studying the Wnt pathway in cancer cells. However, 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has also been shown to have some limitations in lab experiments. For example, 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has a short half-life in vivo, which may limit its effectiveness in animal studies.
Future Directions
There are several future directions for the study of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide. One area of research is the development of more potent and selective inhibitors of the Wnt pathway. Another area of research is the investigation of the role of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide in other diseases, such as Alzheimer's disease and osteoporosis, where the Wnt pathway is also involved. Additionally, the combination of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide with other cancer therapies may have synergistic effects and improve the efficacy of cancer treatment.
Synthesis Methods
The synthesis of 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide involves a series of chemical reactions that start with 2-chloro-6-nitrobenzoic acid and 4-methoxyoxan-4-ylmethylamine. The nitro group is reduced to an amine, followed by a series of coupling reactions to form the final product. The yield of this synthesis method is relatively high, making it a cost-effective approach for producing 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide in large quantities.
Scientific Research Applications
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The Wnt signaling pathway is known to play a critical role in the development and progression of various cancers, including colon, breast, and liver cancer. 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide has been shown to inhibit the Wnt pathway by promoting the degradation of β-catenin, a key component of the pathway. This inhibition leads to a decrease in cancer cell proliferation and an increase in apoptosis, making 7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide a promising candidate for cancer therapy.
properties
IUPAC Name |
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-17(6-8-23-9-7-17)11-19-16(21)14-5-3-12-2-4-13(18)10-15(12)20-14/h2-5,10H,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDFUCYFWQAXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CNC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)
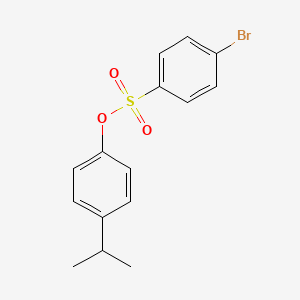
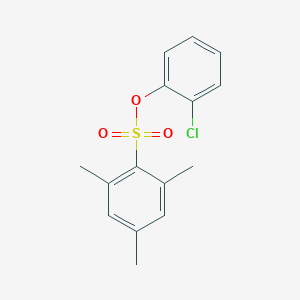
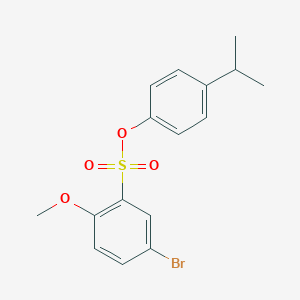
![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)
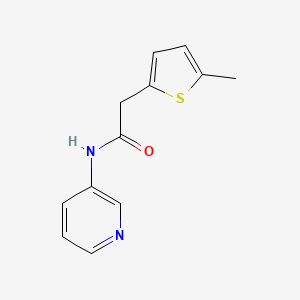
![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)

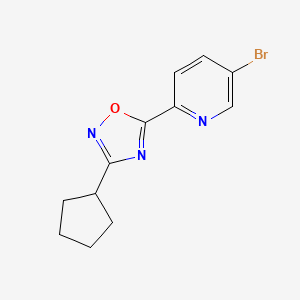
![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)
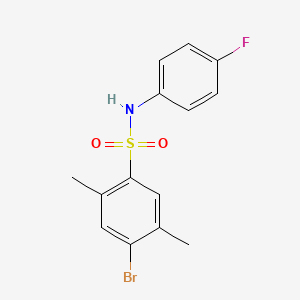
![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)
![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)